molecular formula C10H11BrF2N2 B3108312 5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-phenylamine CAS No. 1644453-93-9

5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-phenylamine

Cat. No.: B3108312
CAS No.: 1644453-93-9
M. Wt: 277.11 g/mol
InChI Key: QRDDDIAKZGTYAS-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-phenylamine is a useful research compound. Its molecular formula is C10H11BrF2N2 and its molecular weight is 277.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.00737 g/mol and the complexity rating of the compound is 238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine Derivatives : The pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom, is a common motif in medicinal chemistry. Its inclusion in drug molecules is motivated by several factors including the ability to efficiently explore pharmacophore space due to sp3 hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage. This saturated scaffold has been utilized in the development of bioactive molecules with target selectivity, showcasing various synthetic strategies for both ring construction and functionalization. The stereochemistry introduced by different substituents on the pyrrolidine ring can lead to diverse biological profiles of drug candidates, highlighting the significance of this structure in the design of new compounds with varied biological activities (Li Petri et al., 2021).

Role of Pyrroline-5-Carboxylate in Plant Defense

Proline and Pyrroline-5-Carboxylate Metabolism : Pyrroline-5-carboxylate (P5C), an intermediate in proline biosynthesis and catabolism, plays a crucial role in plant defense mechanisms against pathogens. The metabolism of proline-P5C is tightly regulated, especially during pathogen infection and abiotic stress. Research indicates that P5C synthesized in mitochondria contributes to both gene-mediated and non-host resistance against invading pathogens. This defense response involves the salicylic acid-dependent pathway, reactive oxygen species, and hypersensitive response-associated cell death, underscoring the complex interplay between metabolic pathways and plant defense mechanisms (Qamar et al., 2015).

Properties

IUPAC Name

5-bromo-2-(3,3-difluoropyrrolidin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2N2/c11-7-1-2-9(8(14)5-7)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDDDIAKZGTYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212028
Record name Benzenamine, 5-bromo-2-(3,3-difluoro-1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644453-93-9
Record name Benzenamine, 5-bromo-2-(3,3-difluoro-1-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1644453-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 5-bromo-2-(3,3-difluoro-1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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